![molecular formula C18H16Cl2N4O2 B15132177 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzoic acid moiety, and a chlorophenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 2-chlorobenzaldehyde and guanidine in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrimidine intermediate with 2-chlorobenzylamine under controlled conditions.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrimidine ring or chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid
- **4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid; sodium salt
Uniqueness
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications compared to its non-hydrochloride counterparts. Additionally, its specific structural features confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16Cl2N4O2 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-[[4-[(2-chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H15ClN4O2.ClH/c19-15-4-2-1-3-13(15)11-21-16-9-10-20-18(23-16)22-14-7-5-12(6-8-14)17(24)25;/h1-10H,11H2,(H,24,25)(H2,20,21,22,23);1H |
InChI Key |
NTXHQXYCVMISNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
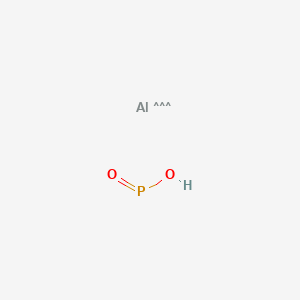
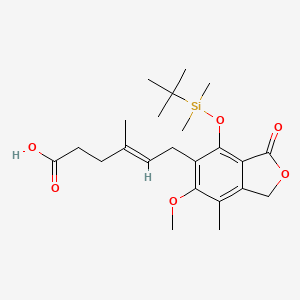
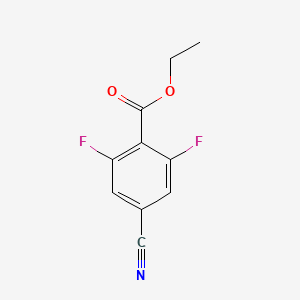
![[C1MIm]TfAc](/img/structure/B15132141.png)

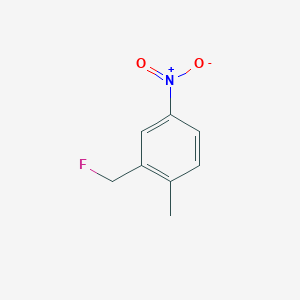
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

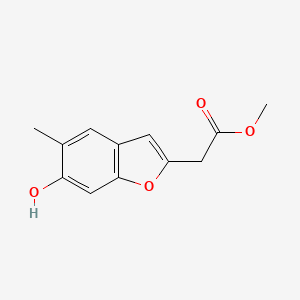
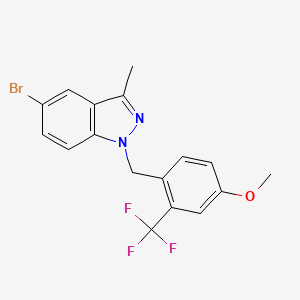
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
